

# Application of Bromhexine (Bisolvon) in Veterinary Respiratory Disease Research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Bisolvomycin*

Cat. No.: *B609802*

[Get Quote](#)

## Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

### Introduction:

Bromhexine, commercially known as Bisolvon, is a mucolytic agent widely utilized in veterinary medicine as an adjunctive therapy for respiratory diseases in a variety of animal species. Its primary function is to reduce the viscosity of bronchial secretions, thereby facilitating their removal and improving respiratory function. This document provides detailed application notes and protocols based on available research for the use of Bromhexine in veterinary respiratory disease studies. It should be noted that the term "**Bisolvomycin**" is not commonly found in recent scientific literature; the focus of this document is on Bromhexine, the active ingredient in Bisolvon.

### Mechanism of Action:

Bromhexine's mucolytic effect is achieved through a dual mechanism:

- Secretolytic Effect: It stimulates the serous glands of the bronchial mucosa, leading to an increase in the production of a less viscous, watery mucus.
- Mucolytic Effect: It causes the fragmentation of acid mucopolysaccharide fibers in the bronchial secretions, which significantly reduces the viscosity of the mucus.[\[1\]](#)[\[2\]](#)

This combined action enhances the mucociliary clearance mechanism, aiding in the expulsion of phlegm and alleviating airway obstruction.[1][2]

## Quantitative Data Summary

The following tables summarize the recommended dosages of Bromhexine (Bisolvon) for various animal species and the efficacy observed in clinical trials.

Table 1: Recommended Daily Dosage of Bromhexine Hydrochloride (10 mg/g Oral Powder)[1][2][3]

| Species | Dosage (mg/kg body weight) | Administration Frequency | Duration of Treatment (days) |
|---------|----------------------------|--------------------------|------------------------------|
| Cattle  | 0.5                        | Once daily               | 5                            |
| Pigs    | 0.2 - 0.5                  | Once daily               | 5                            |
| Dogs    | 2.0                        | Twice daily              | 5                            |
| Cats    | 1.0                        | Once daily               | 7                            |

Table 2: Summary of a Clinical Trial on the Efficacy of Bisolvon in Combination with Antibiotics in Cattle with Acute Respiratory Disease[4]

| Parameter         | Description                                                                                                                             | Findings                                                                                                                                                        |
|-------------------|-----------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Study Population  | 619 cattle with acute respiratory disease                                                                                               | -                                                                                                                                                               |
| Treatment Groups  | Antibiotic only (enrofloxacin, cefquinome, ceftiofur, or florfenicol) vs. Antibiotic + Bisolvon                                         | -                                                                                                                                                               |
| Primary Outcome   | Clinical Respiratory Score (summation of scores for respiratory rate, nasal discharge, spontaneous coughing, lung sounds, and dyspnoea) | Significantly lower scores in the Bisolvon groups compared to controls at all examinations after therapy initiation (with one exception on day 2 in one study). |
| Secondary Outcome | Clinical Index Score (included fever, demeanour, and feed intake in addition to respiratory parameters)                                 | Significantly lower scores in the Bisolvon groups.                                                                                                              |
| Conclusion        | The addition of Bisolvon to antibiotic therapy accelerated the recovery of the animals.                                                 | -                                                                                                                                                               |

## Experimental Protocols

The following are generalized protocols based on methodologies described in clinical trials for evaluating the efficacy of Bromhexine in a veterinary setting.

### Protocol 1: Clinical Efficacy Trial of Bromhexine in Cattle with Bovine Respiratory Disease (BRD)

1. Objective: To evaluate the clinical efficacy of Bromhexine as an adjunctive therapy to antibiotics in the treatment of BRD.
2. Animals: A statistically significant number of cattle diagnosed with acute BRD based on clinical signs.

### 3. Experimental Design:

- Randomly assign animals to two groups:
- Control Group: Receives a standard antibiotic treatment (e.g., enrofloxacin, ceftiofur).
- Treatment Group: Receives the same standard antibiotic treatment plus Bromhexine (Bisolvon) administered orally for 5 consecutive days.<sup>[4]</sup>
- Blinding of investigators and animal handlers to the treatment groups is recommended to minimize bias.

### 4. Clinical Scoring:

- Conduct daily clinical examinations for a period of at least 6 days.<sup>[4]</sup>
- Utilize a standardized scoring system for respiratory disease, such as the one described in the clinical trial mentioned above<sup>[4]</sup>, which includes:
- Respiratory Parameters: Respiratory rate, character of nasal discharge, frequency of spontaneous coughing, auscultation of lung sounds, and degree of dyspnoea.
- General Parameters: Rectal temperature, demeanour, and feed intake.
- Assign a numerical score to each parameter, with higher scores indicating greater severity.

### 5. Data Analysis:

- Calculate the total Clinical Respiratory Score and Clinical Index Score for each animal at each time point.
- Compare the mean scores between the control and treatment groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in scores in the treatment group indicates a positive effect of Bromhexine.

## Protocol 2: In Vitro Mucin Degradation Assay

### 1. Objective: To assess the direct mucolytic activity of Bromhexine on bronchial mucus.

### 2. Materials:

- Bronchial mucus collected from healthy or diseased animals (e.g., via bronchoalveolar lavage).
- Bromhexine hydrochloride solution at various concentrations.
- Phosphate-buffered saline (PBS) as a control.
- Viscometer or rheometer.

### 3. Procedure:

- Homogenize the collected mucus sample.
- Divide the mucus into aliquots.
- Add different concentrations of Bromhexine solution to the test aliquots and PBS to the control aliquot.
- Incubate the samples at a physiologically relevant temperature (e.g., 37°C) for a specified period.
- Measure the viscosity or viscoelastic properties of each sample using a viscometer or rheometer.

### 4. Data Analysis:

- Compare the viscosity of the Bromhexine-treated samples to the control sample. A dose-dependent decrease in viscosity would indicate a direct mucolytic effect of Bromhexine.

## Visualizations

The following diagrams illustrate the mechanism of action of Bromhexine and a typical workflow for a clinical trial.



[Click to download full resolution via product page](#)

Caption: Mechanism of Action of Bromhexine.



[Click to download full resolution via product page](#)

Caption: Workflow for a Clinical Efficacy Trial.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. VETiSearch - Bisolvon [vetisearch.co.uk]
- 2. auravet.com [auravet.com]
- 3. Bisolvon Oral Powder For Cats, Cattle, Dogs And Pigs - Anivita [anivita.vet]
- 4. [Treatment of acute respiratory tract diseases in cattle with Bisolvon in combination with either enrofloxacin, cefquinome, ceftiofur or florfenicol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of Bromhexine (Bisolvon) in Veterinary Respiratory Disease Research]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b609802#application-of-bisolvomycin-in-veterinary-respiratory-disease-research>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)